Cas no 428872-06-4 (N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide)

N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide is a synthetic acrylamide derivative featuring a hydroxamic acid functional group, which confers strong metal-chelating properties. Its molecular structure, incorporating a pyrrole ring and a methyl-benzoyl moiety, enhances stability and reactivity, making it suitable for applications in medicinal chemistry and enzyme inhibition studies. The compound exhibits potential as a selective inhibitor for metalloenzymes, particularly in targeting matrix metalloproteinases (MMPs) or histone deacetylases (HDACs). Its well-defined structure allows for precise modifications to optimize binding affinity and pharmacokinetic properties. The hydroxamic acid group further enables coordination with transition metals, supporting its utility in biochemical and pharmacological research.
N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide structure
428872-06-4 structure
Product name:N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide
CAS No:428872-06-4
MF:C16H16N2O3
MW:284.309844017029
CID:2638484
PubChem ID:10401611

N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide Chemical and Physical Properties

Names and Identifiers

    • BDBM50100456
    • 4-(4-Methylbenzoyl)-N-hydroxy-1-methyl-1H-pyrrole-2-acrylamide
    • N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide
    • N-Hydroxy-3-[(E)-1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide
    • AG-0208
    • CHEBI:125655
    • CCG-208756
    • MC 1293
    • SCHEMBL3218796
    • AKOS015994533
    • SCHEMBL3218780
    • CHEMBL51356
    • MC-1293
    • 428872-06-4
    • (E)-N-hydroxy-3-[1-methyl-4-(4-methylbenzoyl)pyrrol-2-yl]prop-2-enamide
    • BRD-K84943004-001-01-9
    • Inchi: 1S/C16H16N2O3/c1-11-3-5-12(6-4-11)16(20)13-9-14(18(2)10-13)7-8-15(19)17-21/h3-10,21H,1-2H3,(H,17,19)/b8-7+
    • InChI Key: JUNHQBJCWZVSAT-BQYQJAHWSA-N
    • SMILES: O=C(C1C=CC(C)=CC=1)C1C=C(/C=C/C(NO)=O)N(C)C=1

Computed Properties

  • Exact Mass: 284.116
  • Monoisotopic Mass: 284.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 414
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 71.3
  • XLogP3: 1.6

N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
AG-0208-5MG
MC-1293
428872-06-4 >97%
5mg
£42.00 2025-02-08
Key Organics Ltd
AG-0208-1MG
MC-1293
428872-06-4 >97%
1mg
£36.00 2025-02-08
Key Organics Ltd
AG-0208-10MG
MC-1293
428872-06-4 >97%
10mg
£51.00 2025-02-08

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